molecular formula C10H14FNO B15222980 (R)-(4-(1-Aminopropyl)-2-fluorophenyl)methanol

(R)-(4-(1-Aminopropyl)-2-fluorophenyl)methanol

Cat. No.: B15222980
M. Wt: 183.22 g/mol
InChI Key: DSBYXVFXQWBPCA-SNVBAGLBSA-N
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Description

®-(4-(1-Aminopropyl)-2-fluorophenyl)methanol is a chiral compound with significant interest in various scientific fields. This compound features a fluorine atom and an aminopropyl group attached to a phenyl ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(4-(1-Aminopropyl)-2-fluorophenyl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with a fluorobenzene derivative.

    Amination: The fluorobenzene derivative undergoes amination to introduce the aminopropyl group.

    Reduction: The intermediate product is then reduced to form the final ®-(4-(1-Aminopropyl)-2-fluorophenyl)methanol.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

®-(4-(1-Aminopropyl)-2-fluorophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction can produce various alcohol derivatives.

Scientific Research Applications

®-(4-(1-Aminopropyl)-2-fluorophenyl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-(4-(1-Aminopropyl)-2-fluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Allylamine: An organic compound with similar amine functionality.

    Methyl 4-fluorobenzoate: A compound with a fluorine atom attached to a benzene ring.

Uniqueness

®-(4-(1-Aminopropyl)-2-fluorophenyl)methanol is unique due to its specific chiral configuration and the presence of both an aminopropyl group and a fluorine atom. This combination of features makes it distinct from other similar compounds and contributes to its versatility in various applications.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

[4-[(1R)-1-aminopropyl]-2-fluorophenyl]methanol

InChI

InChI=1S/C10H14FNO/c1-2-10(12)7-3-4-8(6-13)9(11)5-7/h3-5,10,13H,2,6,12H2,1H3/t10-/m1/s1

InChI Key

DSBYXVFXQWBPCA-SNVBAGLBSA-N

Isomeric SMILES

CC[C@H](C1=CC(=C(C=C1)CO)F)N

Canonical SMILES

CCC(C1=CC(=C(C=C1)CO)F)N

Origin of Product

United States

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